molecular formula C8H12Cl2N4 B1454894 4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride CAS No. 634469-41-3

4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride

Cat. No.: B1454894
CAS No.: 634469-41-3
M. Wt: 235.11 g/mol
InChI Key: VBVIHVWFUKMIGL-UHFFFAOYSA-N
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Description

4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride: is an organic compound with the molecular formula C8H11ClN4.ClH . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including medicinal chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride typically involves the reaction of 4-chloropyrimidine with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The final product is often obtained with high purity through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of substituted pyrimidines.

    Oxidation Reactions: Formation of N-oxides.

    Reduction Reactions: Formation of amines.

Scientific Research Applications

Chemistry: 4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride is used as a building block in the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of more complex molecules with potential biological activities .

Biology: In biological research, this compound is used to study the interactions of pyrimidine derivatives with biological targets. It is also employed in the development of new biochemical assays .

Medicine: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also utilized in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride is unique due to the presence of both a chlorine atom and a piperazine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-chloro-2-piperazin-1-ylpyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4.ClH/c9-7-1-2-11-8(12-7)13-5-3-10-4-6-13;/h1-2,10H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVIHVWFUKMIGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CC(=N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671806
Record name 4-Chloro-2-(piperazin-1-yl)pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634469-41-3
Record name 4-Chloro-2-(piperazin-1-yl)pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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